molecular formula C10H17NO4 B1466040 3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester CAS No. 1136478-28-8

3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester

Cat. No.: B1466040
CAS No.: 1136478-28-8
M. Wt: 215.25 g/mol
InChI Key: JEZGGUXZVFNAAD-UHFFFAOYSA-N
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Description

3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by its nitromethyl and hexenoic acid ethyl ester groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester typically involves the esterification of 3-(Nitromethyl)-5-methyl-4-hexenoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process.

Types of Reactions:

    Oxidation: The nitromethyl group can undergo oxidation to form nitroalkenes.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium ethoxide (NaOEt) or other strong bases.

Major Products:

    Oxidation: Formation of nitroalkenes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted esters.

Scientific Research Applications

3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of fragrances and flavorings due to its ester group.

Mechanism of Action

The mechanism of action of 3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester involves its interaction with various molecular targets. The nitromethyl group can participate in redox reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can affect cellular pathways and enzyme activities, making the compound of interest in biochemical studies.

Comparison with Similar Compounds

    3-(Nitromethyl)-5-methyl-4-hexenoic Acid Methyl Ester: Similar structure but with a methyl ester group instead of an ethyl ester group.

    3-(Nitromethyl)-5-methyl-4-hexenoic Acid Propyl Ester: Similar structure but with a propyl ester group.

Uniqueness: 3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester is unique due to its specific ester group, which influences its solubility, reactivity, and potential applications. The presence of the nitromethyl group also adds to its distinct chemical behavior compared to other esters.

Properties

IUPAC Name

ethyl 5-methyl-3-(nitromethyl)hex-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-4-15-10(12)6-9(5-8(2)3)7-11(13)14/h5,9H,4,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZGGUXZVFNAAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C[N+](=O)[O-])C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester
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3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester
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3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester
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3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester
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3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester
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3-(Nitromethyl)-5-methyl-4-hexenoic Acid Ethyl Ester

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